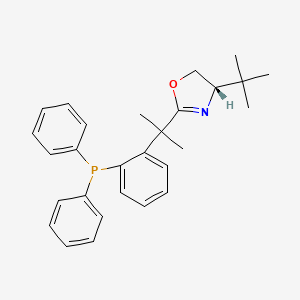
(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C28H32NOP and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole, commonly referred to as (S)-t-BuPHOX, is a phosphinooxazoline compound that has garnered attention for its potential applications in various biological and chemical processes. This article explores its biological activity, including its role as a ligand in catalysis and its implications in medicinal chemistry.
- Molecular Formula : C25H26NOP
- Molecular Weight : 387.45 g/mol
- CAS Number : 148461-16-9
- Appearance : Colorless solid
- Storage Conditions : Should be stored in an inert atmosphere at -20°C to maintain stability.
1. Catalytic Applications
(S)-t-BuPHOX is primarily recognized for its function as a chiral ligand in asymmetric synthesis. It has been effectively utilized in various catalytic reactions, including:
- Enantioselective Heck Reaction : This reaction involves the coupling of aryl halides with alkenes to form substituted alkenes without the migration of double bonds, which is critical for maintaining stereochemistry .
- Rhodium(I)-Catalyzed Reactions : The compound has been employed in the desymmetrization of meso compounds, leading to the formation of valuable syn-deoxypolypropionate fragments .
2. Antifungal Activity
Recent studies have highlighted the antifungal properties of related 4,5-dihydrooxazole derivatives. While specific data on (S)-t-BuPHOX's antifungal activity is limited, compounds structurally similar to it have shown promising results:
- Broad-Spectrum Antifungal Activity : A series of derivatives demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 0.03 to 0.5 μg/mL against Candida albicans, and between 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus.
This suggests that modifications of the oxazole framework could lead to compounds with significant antifungal properties.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound | Activity Type | MIC Range (μg/mL) | Reference |
|---|---|---|---|
| Compound A30 | Antifungal | 0.03 - 0.5 | |
| Compound A31 | Antifungal | 0.25 - 2 | |
| (S)-t-BuPHOX | Chiral ligand | N/A |
Case Study: Synthesis and Application
A notable case study involved the synthesis of a series of phosphinooxazolines, including (S)-t-BuPHOX, which were tested for their enantioselective catalytic properties in various reactions. The study found that these ligands significantly enhanced reaction yields and selectivity compared to non-chiral counterparts .
Properties
IUPAC Name |
[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32NOP/c1-27(2,3)25-20-30-26(29-25)28(4,5)23-18-12-13-19-24(23)31(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,25H,20H2,1-5H3/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJSADZQXYZTTQ-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














